Methyl 2-methoxy-6-(trifluoromethyl)benzoate

Description

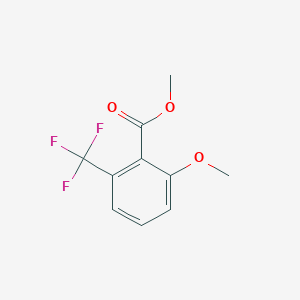

Methyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethyl groups

Properties

IUPAC Name |

methyl 2-methoxy-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-7-5-3-4-6(10(11,12)13)8(7)9(14)16-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUHZLYOSGULKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: 2-methoxy-6-(trifluoromethyl)benzoic acid.

Reduction: 2-methoxy-6-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-6-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-methoxy-6-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate.

- Methyl 2-amino-4-(trifluoromethyl)benzoate.

- Methyl 4-(trifluoromethyl)benzoate.

Uniqueness

Methyl 2-methoxy-6-(trifluoromethyl)benzoate is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Methyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its biological activity is largely attributed to its unique structural features, including the presence of a methoxy group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. This article delves into the compound's biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H9F3O3

- Molecular Weight: Approximately 236.17 g/mol

The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with various molecular targets within cells.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to cross lipid membranes, thereby improving its access to intracellular targets. The methoxy group can participate in hydrophobic interactions, which may modulate enzyme activity or receptor signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against bacterial strains such as Mycobacterium tuberculosis (Mtb). In vitro studies have shown that compounds with similar structures can inhibit the growth of Mtb by interfering with its metabolic pathways .

Cytotoxicity and Selectivity

In studies assessing cytotoxicity, this compound has demonstrated low cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications . This characteristic is crucial for drug development, as it allows for higher dosing without significant adverse effects.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate | Fluoro and trifluoromethyl groups | Enhanced reactivity due to fluorine substituents |

| Methyl 2-amino-4-(trifluoromethyl)benzoate | Amino group at position 2 | Increased reactivity due to amino functionality |

| Ethyl 2-methoxy-6-(trifluoromethyl)benzoate | Ethyl instead of methyl | Higher lipophilicity and metabolic stability |

Case Studies and Research Findings

- Antimycobacterial Activity : In a study evaluating the efficacy of this compound against Mtb, it was found to exhibit moderate inhibitory effects in vitro. However, in vivo studies indicated variability in efficacy based on environmental conditions within host tissues .

- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound is metabolically stable, with favorable absorption characteristics when administered orally. This stability enhances its potential as a lead compound for drug development targeting specific biological pathways .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound can modulate enzyme activity through competitive inhibition mechanisms, impacting various metabolic pathways within cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methoxy-6-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-methoxy-6-(trifluoromethyl)benzoic acid (precursor) using methanol under acidic or catalytic conditions. Key steps include:

- Precursor Preparation : Start with halogenated or trifluoromethyl-substituted benzoic acid derivatives. For example, 2-methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0) can be esterified via Fisher esterification (H₂SO₄ catalyst, reflux in methanol) .

- Optimization : Use anhydrous conditions to minimize hydrolysis. Triethylamine (Et₃N) in tetrahydrofuran (THF) aids in neutralizing byproducts (e.g., HCl from acyl chloride intermediates) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the ester group, producing peaks at m/z 220 (M⁺) and 181 (M⁺ – OCH₃). NIST databases provide reference fragmentation patterns for validation .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Steps to address this include:

- Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., PCM for methanol) to simulate NMR shifts. Compare with experimental data to refine molecular geometry .

- Purity Validation : Confirm sample purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities from incomplete esterification (e.g., residual benzoic acid) can skew spectral data .

- Dynamic Effects : For CF₃ groups, account for rotational barriers in simulations, as rapid rotation may average NMR signals .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

- Crystal Growth : CF₃ groups hinder packing, leading to poor crystal formation. Use slow evaporation (e.g., dichloromethane/hexane) or diffusion methods to grow single crystals .

- Data Collection : High-resolution data (≤0.8 Å) is critical due to anisotropic displacement of CF₃. Employ synchrotron radiation or low-temperature (100 K) settings to enhance data quality .

- Refinement : Use SHELXL for anisotropic refinement of CF₃ and methoxy groups. WinGX/ORTEP assists in visualizing thermal ellipsoids and validating bond lengths/angles .

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.19, 15.20, 21.63 |

| V (ų) | 3349.9 |

| Z | 4 |

| R-factor | <0.05 |

Q. How does the electronic interplay between methoxy and trifluoromethyl groups influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electron-Withdrawing Effects : The CF₃ group deactivates the benzene ring, reducing electrophilicity at the ester carbonyl. This slows nucleophilic attack (e.g., hydrolysis) compared to non-fluorinated analogs .

- Steric Hindrance : Ortho-methoxy and CF₃ groups create steric bulk, further impeding access to the carbonyl. Kinetic studies (e.g., monitoring hydrolysis rates via HPLC) quantify this effect .

- Comparative Studies : Compare with analogs (e.g., methyl 3-trifluoromethylbenzoate) to isolate electronic vs. steric contributions .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

- Catalytic Optimization : Replace H₂SO₄ with Amberlyst-15 (solid acid catalyst) to reduce sulfonation byproducts.

- Temperature Control : Maintain reflux temperatures <100°C to prevent Fries rearrangement or demethylation .

- In Situ Monitoring : Use TLC (hexane:ethyl acetate 7:3) or inline IR to detect intermediates and adjust reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.